

Butoconazole Nitrate: A Comprehensive Technical Review

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Compound of Interest

Compound Name: Butoconazole Nitrate

Cat. No.: B1668105

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CAS Number: 64872-77-1

This technical guide provides an in-depth overview of **butoconazole nitrate**, an imidazole antifungal agent. The document is intended for researchers, scientists, and professionals in drug development, offering detailed information on its chemical properties, mechanism of action, synthesis, and clinical efficacy. All quantitative data is presented in structured tables, and key methodologies and pathways are visualized using Graphviz diagrams.

Physicochemical Properties

Butoconazole nitrate is a synthetic imidazole derivative. Its fundamental physicochemical characteristics are summarized in the table below.

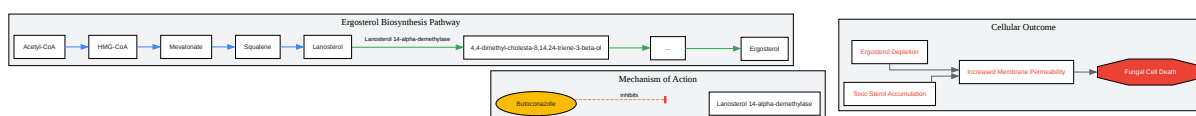
Property	Value
CAS Number	64872-77-1[1][2][3][4][5]
Molecular Formula	$C_{19}H_{17}Cl_3N_2S \cdot HNO_3$ [4]
Molecular Weight	474.79 g/mol [2][4]
Appearance	White to light yellow powder or crystals[1]
Melting Point	Approximately 163 °C[2]
Solubility	Soluble in DMF and DMSO; sparingly soluble in ethanol[3]

Mechanism of Action: Inhibition of Ergosterol Biosynthesis

Butoconazole nitrate exerts its antifungal effect by disrupting the fungal cell membrane. The primary mechanism of action is the inhibition of the enzyme lanosterol 14- α -demethylase, a crucial cytochrome P450 enzyme in the biosynthesis of ergosterol.[6][7][8] Ergosterol is a vital component of the fungal cell membrane, analogous to cholesterol in mammalian cells, and is essential for maintaining membrane integrity, fluidity, and function.[6]

By inhibiting lanosterol 14- α -demethylase, **butoconazole nitrate** blocks the conversion of lanosterol to ergosterol.[6][7][8] This inhibition leads to a depletion of ergosterol and a simultaneous accumulation of toxic methylated sterol precursors within the fungal cell membrane.[6] The altered sterol composition increases membrane permeability, leading to the leakage of essential cellular contents and ultimately resulting in fungal cell death.[6]

Butoconazole nitrate exhibits selectivity for fungal lanosterol 14- α -demethylase over the corresponding human enzyme, which contributes to its therapeutic profile.[6]



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Butoconazole Nitrate's inhibition of the ergosterol biosynthesis pathway.

In Vitro Antifungal Activity

Butoconazole nitrate has demonstrated potent in vitro activity against a broad spectrum of pathogenic fungi, particularly *Candida* species. The minimum inhibitory concentration (MIC) is a

key quantitative measure of an antifungal agent's in vitro potency.

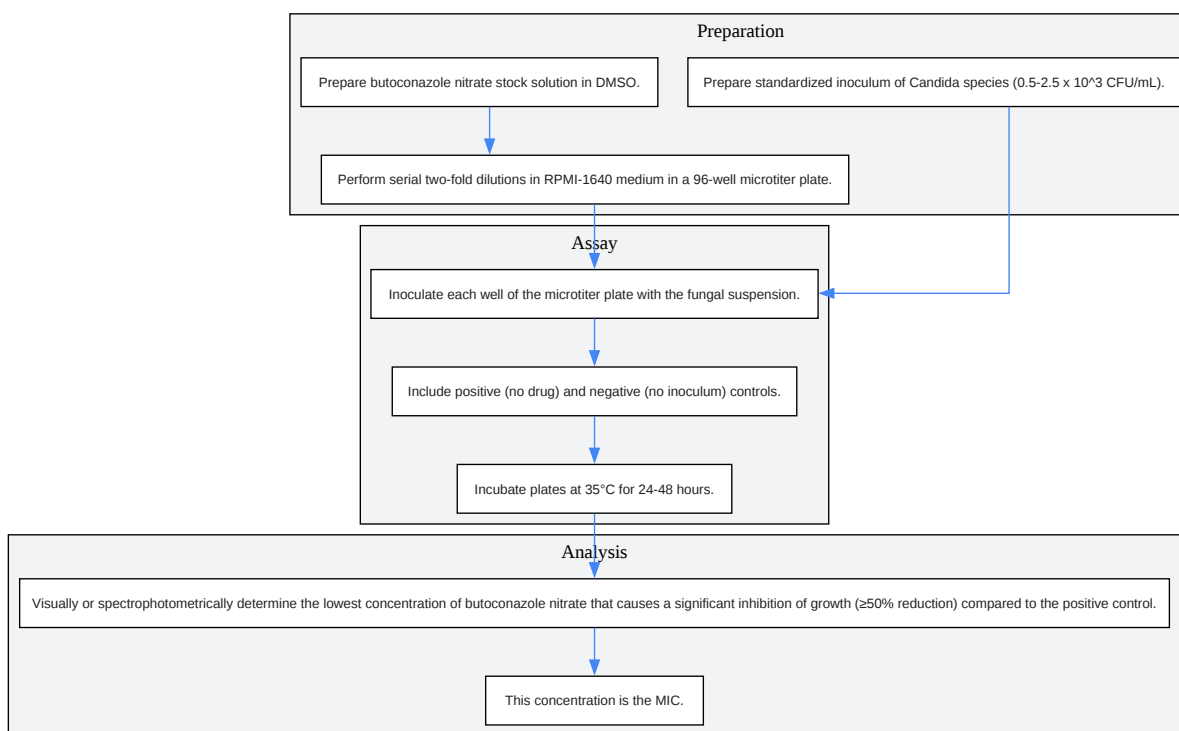
Organism	MIC Range (µg/mL)
Candida albicans	0.05 - >100
Candida tropicalis	0.1 - >100
Candida glabrata	0.1 - >100
Candida parapsilosis	0.1 - 50
Candida krusei	0.2 - >100

Note: MIC values can vary depending on the specific strain and testing methodology.

Experimental Protocols

Determination of Minimum Inhibitory Concentration (MIC) by Broth Microdilution

The following is a generalized protocol for determining the MIC of **butoconazole nitrate** against *Candida* species, based on the Clinical and Laboratory Standards Institute (CLSI) M27 methodology.



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Workflow for determining the Minimum Inhibitory Concentration (MIC).

Synthesis of Butoconazole Nitrate

The synthesis of **butoconazole nitrate** involves a multi-step chemical process. A general outline of the synthesis is provided below.

- Preparation of the imidazole intermediate: This typically involves the reaction of imidazole with a suitable chloroalkylphenyl derivative.
- Thioether formation: The imidazole intermediate is then reacted with a dichlorophenylthiol to form the thioether linkage.
- Nitrate salt formation: The final step is the reaction of the butoconazole free base with nitric acid to yield **butoconazole nitrate**.

A more detailed, though not exhaustive, synthetic route involves the reaction of 1-(2-hydroxy-4-(4-chlorophenyl)butyl)-1H-imidazole with 2,6-dichlorothiophenol, followed by treatment with nitric acid.

Clinical Efficacy in Vulvovaginal Candidiasis

Butoconazole nitrate has been extensively studied in clinical trials for the treatment of vulvovaginal candidiasis (VVC). The following tables summarize the clinical and mycological cure rates from various studies.

Table 1: Clinical and Mycological Cure Rates of **Butoconazole Nitrate** (2% cream) vs. Miconazole Nitrate (2% cream)

Treatment Group	Duration	Clinical Cure Rate (8-10 days post-treatment)	Mycological Cure Rate (8-10 days post-treatment)	Therapeutic Cure Rate (30 days post-treatment)
Butoconazole Nitrate 2%	3 days	95%	95%	57.8%
Miconazole Nitrate 2%	7 days	91%	91%	61.4%

Table 2: Efficacy of Single-Dose **Butoconazole Nitrate** (2% bioadhesive cream) vs. 7-Day Miconazole Nitrate

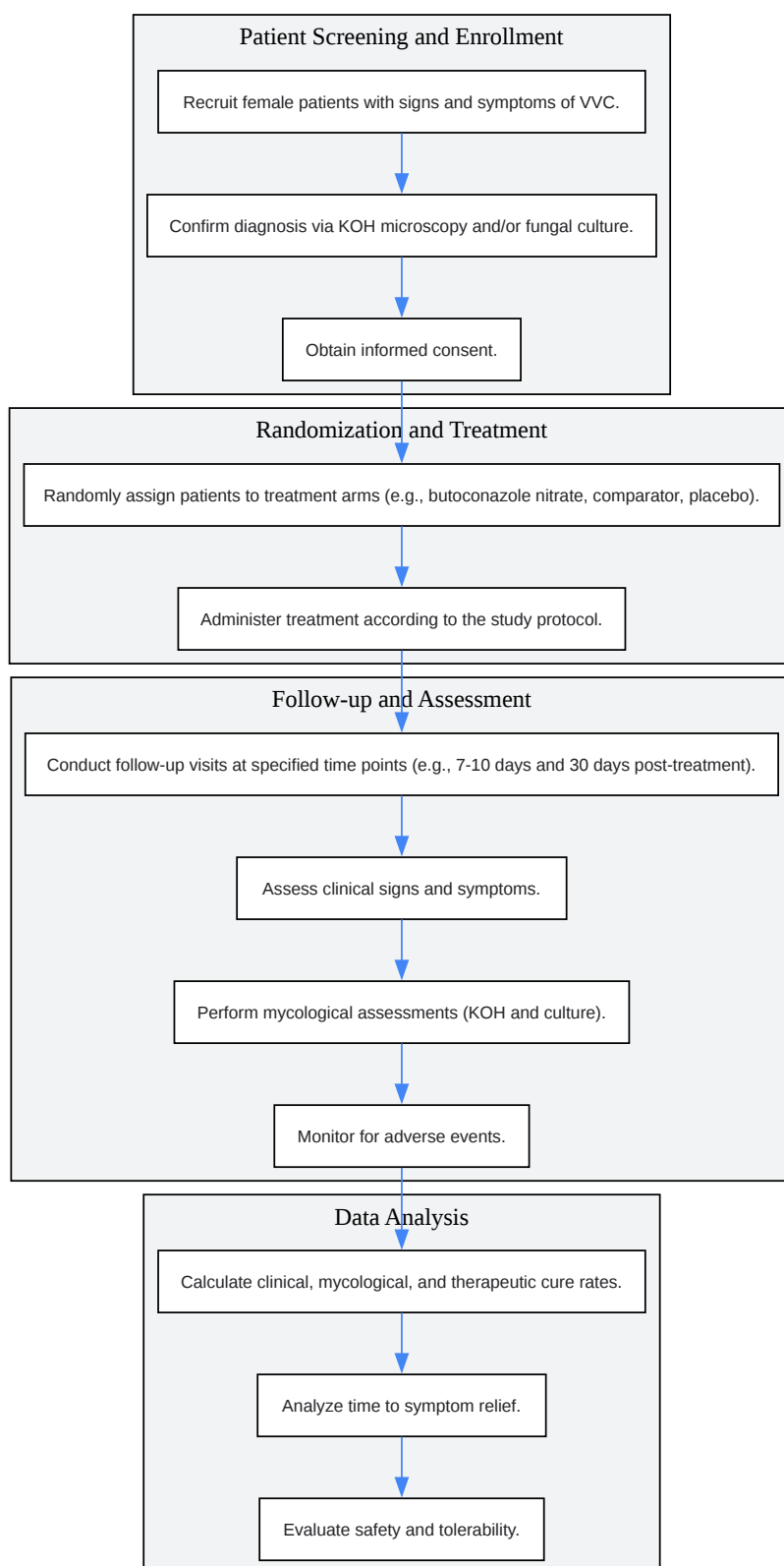
Treatment Group	Clinical Cure Rate (8-10 days post-treatment)	Mycological Cure Rate (8-10 days post-treatment)	Clinical Cure Rate (30 days post-treatment)	Mycological Cure Rate (30 days post-treatment)
Butoconazole Nitrate 2% (single dose)	92%	87%	88%	74%
Miconazole Nitrate 2% (7 days)	92%	87%	-	-

Table 3: Time to Symptom Relief: **Butoconazole Nitrate** vs. Fluconazole

Treatment Group	Median Time to First Symptom Relief (hours)
Butoconazole Nitrate 2% Cream	17.5
Fluconazole 150 mg tablet	22.9

Experimental Protocol: Clinical Trial for Vulvovaginal Candidiasis

The following outlines a typical experimental design for a clinical trial evaluating the efficacy and safety of **butoconazole nitrate** for the treatment of VVC.



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Generalized workflow for a clinical trial of **butoconazole nitrate** in VVC.

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